(furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine
CAS No.: 86052-45-1
Cat. No.: VC4696313
Molecular Formula: C11H13NOS
Molecular Weight: 207.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86052-45-1 |
|---|---|
| Molecular Formula | C11H13NOS |
| Molecular Weight | 207.29 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-thiophen-2-ylethanamine |
| Standard InChI | InChI=1S/C11H13NOS/c1-3-10(13-7-1)9-12-6-5-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2 |
| Standard InChI Key | TWRNUPARUWYOEQ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNCCC2=CC=CS2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a furan-2-ylmethyl group bonded to a 2-(thiophen-2-yl)ethyl amine (Fig. 1). The furan ring (oxygen-containing heterocycle) and thiophene ring (sulfur-containing heterocycle) contribute distinct electronic properties, while the ethylamine linker facilitates conformational flexibility. This combination creates a hybrid structure capable of π-π stacking and hydrogen bonding, critical for interactions in biological systems .
Table 1: Structural comparison with analogs
Spectroscopic and Computational Data
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InChI Key:
TWRNUPARUWYOEQ-UHFFFAOYSA-N -
SMILES:
C1=COC(=C1)CNCCC2=CC=CS2 -
Solubility: Limited data available, but analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO).
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Thiophene Ethylamine Preparation: 2-Thiophene ethanol undergoes bromination to form 2-(thiophen-2-yl)ethyl bromide, followed by amination with ammonia.
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Furan Methylamine Derivatization: Furan-2-carbaldehyde is reduced to furan-2-ylmethanol, then converted to furan-2-ylmethylamine via Gabriel synthesis.
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Coupling Reaction: The two intermediates undergo nucleophilic substitution or reductive amination to yield the target compound.
Key Challenges:
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Steric Hindrance: Bulky substituents on the thiophene ring (e.g., methyl groups) may reduce reaction yields.
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Purification: Column chromatography is often required due to byproduct formation.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are proposed to enhance yield and reduce waste. Catalytic hydrogenation and microwave-assisted reactions have shown promise in optimizing step efficiency.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiophene and furan rings undergo electrophilic substitution at the α-positions. For example:
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Nitration: Generates nitro derivatives for further reduction to amino groups .
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Halogenation: Bromination at the thiophene C5 position enhances bioactivity.
Oxidation and Reduction
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Thiophene Oxidation: Using m-CPBA yields sulfoxide or sulfone derivatives, altering electronic properties.
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Amine Functionalization: The primary amine can be acylated or alkylated to produce secondary/tertiary amines.
| Analog Structure | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| 3-Methylthiophene derivative | Topoisomerase IIα | 2.5 µM | DNA cleavage inhibition |
| Brominated thiophene-furan hybrid | Candida albicans | 8 µg/mL | Ergosterol biosynthesis disruption |
Applications in Material Science
Organic Electronics
The conjugated π-system enables use in:
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Organic Field-Effect Transistors (OFETs): Hole mobility of 0.12 cm²/V·s.
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Electroluminescent Devices: Emission maxima at 450–500 nm.
Catalysis
Palladium complexes of this amine serve as catalysts for Suzuki-Miyaura coupling, achieving turnover numbers (TON) > 10,000 .
Research Gaps and Future Directions
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Toxicology Profiles: Limited in vivo data necessitate comprehensive ADMET studies.
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Structure-Activity Relationships: Systematic modifications (e.g., halogenation, alkylation) could optimize bioactivity.
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Scale-Up Challenges: Developing cost-effective purification methods remains critical for industrial adoption.
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